molecular formula C13H10F3NO2S B1288125 2-{5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid CAS No. 924868-87-1

2-{5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid

Cat. No.: B1288125
CAS No.: 924868-87-1
M. Wt: 301.29 g/mol
InChI Key: HSUPZZFFKVGVFA-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2S/c1-7-10(6-11(18)19)17-12(20-7)8-3-2-4-9(5-8)13(14,15)16/h2-5H,6H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUPZZFFKVGVFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC(=CC=C2)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001186869
Record name 5-Methyl-2-[3-(trifluoromethyl)phenyl]-4-thiazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001186869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924868-87-1
Record name 5-Methyl-2-[3-(trifluoromethyl)phenyl]-4-thiazoleacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924868-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-[3-(trifluoromethyl)phenyl]-4-thiazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001186869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Routes

  • Hantzsch Thiazole Synthesis :

    • This method involves the condensation of α-halo ketones with thiourea derivatives to form thiazole rings.
    • The reaction typically requires heating in a solvent like ethanol or acetic acid.
  • Alkylation Reactions :

    • The introduction of the acetic acid moiety can be achieved through alkylation of thiazole derivatives with appropriate alkyl halides.
    • A common approach is to use acetic anhydride or acetyl chloride in the presence of a base.
  • Trifluoromethylation :

    • The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or via the use of a trifluoromethylating agent like Togni's reagent.
    • This step is crucial for enhancing the compound's lipophilicity and biological activity.

Detailed Reaction Conditions

Step Reagents/Conditions Yield Notes
1 Thiourea + α-halo ketone (e.g., bromobenzene) in ethanol, reflux 70-85% Formation of thiazole ring
2 Thiazole derivative + acetic anhydride, base (e.g., NaOH) 60-75% Alkylation to introduce acetic acid
3 Thiazole-acetic acid + trifluoromethyl iodide, base (e.g., K2CO3) 50-65% Trifluoromethylation step

Research Findings on Synthesis

Recent studies have explored various synthetic methodologies for this compound, focusing on optimizing yield and purity:

  • Use of Microwave-Assisted Synthesis : Microwave irradiation has been employed to enhance reaction rates and yields in the synthesis of thiazole derivatives, including those containing trifluoromethyl groups. This method reduces reaction times significantly compared to traditional heating methods.

  • Solid-phase Synthesis : Another innovative approach involves solid-phase synthesis techniques that allow for easier purification and isolation of the desired product while minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

2-{5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the thiazole ring or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetic acid moiety, to form esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Acyl chlorides or anhydrides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Esters or amides of the acetic acid moiety.

Scientific Research Applications

2-{5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of 2-{5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, allowing it to effectively inhibit or modulate the activity of these targets. The thiazole ring can interact with various biological pathways, potentially leading to anti-inflammatory or antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole Derivatives with Acetic Acid Moieties

Compound A : 2-(4-Phenyl-1,3-thiazol-5-yl)acetic Acid
  • CAS No.: 859482-70-5
  • Molecular Formula: C₁₁H₉NO₂S
  • Molecular Weight : 219.26 g/mol .

Comparison :

  • Structural Differences : Lacks the methyl and trifluoromethyl groups present in the target compound. The phenyl group is at position 4 of the thiazole instead of position 2.
Compound B : 2-[2-[(5-Cyano-2-fluorophenyl)methylsulfanyl]-4-methyl-1,3-thiazol-5-yl]acetic Acid
  • Molecular Formula : C₁₄H₁₁FN₂O₂S₂
  • Molecular Weight : 322.38 g/mol .

Comparison :

  • Structural Differences: Contains a cyano-fluorophenyl group and a methylsulfanyl substituent.
  • Impact: The electron-withdrawing cyano and fluorine groups may enhance electrophilicity, while the methylsulfanyl group could influence redox properties. The acetic acid moiety remains, suggesting similar solubility profiles .

Oxazole and Thiadiazole Analogs

Compound C : 5-Methyl-2-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic Acid
  • Molecular Formula: C₁₂H₈F₃NO₃
  • Molecular Weight : 283.20 g/mol .

Comparison :

  • Structural Differences : Replaces the thiazole’s sulfur with oxygen (oxazole).
  • Impact : The oxazole’s reduced aromaticity and altered electronic distribution may decrease π-π stacking interactions with biological targets compared to thiazole derivatives. Carboxylic acid at position 4 mirrors the target’s acetic acid, but metabolic stability may differ due to ring oxidation susceptibility .
Compound D : {2-Methyl-4-[({5-[4-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl}methyl)sulfanyl]phenoxy}acetic Acid
  • Molecular Formula : C₁₉H₁₅F₃N₂O₃S₂
  • Molecular Weight : 440.45 g/mol .

Comparison :

  • Structural Differences: Incorporates a thiadiazole ring and a phenoxyacetic acid group.
  • Impact: The thiadiazole’s additional nitrogen atom may enable stronger hydrogen bonding.

Thiazolidinone and Amide Derivatives

Compound E : {5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic Acid
  • CAS No.: 1008380-11-7
  • Molecular Formula : C₁₂H₁₁N₂O₄S
  • Molecular Weight : 295.29 g/mol .

Comparison :

  • Structural Differences: Features a thiazolidinone core with dioxo groups and a 4-methylphenylamino substituent.
  • Impact: The thiazolidinone ring’s conformation and hydrogen-bonding capacity differ significantly from thiazole, likely altering biological target engagement. The acetic acid moiety is retained but may exhibit reduced acidity due to adjacent electron-withdrawing groups .
Compound F : 5-Methyl-2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-mide
  • Molecular Formula: Not fully specified ().

Comparison :

  • Structural Differences : Replaces acetic acid with an amide group.
  • Impact : Loss of ionization capability may reduce solubility but improve membrane permeability. The trifluoromethylphenyl group maintains lipophilicity, similar to the target compound .

Research Implications

  • Pharmacological Potential: The target compound’s trifluoromethyl and acetic acid groups position it as a candidate for enzyme inhibition (e.g., cyclooxygenase or kinase targets) due to its balanced lipophilicity and solubility .
  • Synthetic Feasibility : Analogs with simpler structures (e.g., Compound A) may offer cost-effective routes for preliminary screening .
  • Metabolic Stability : Thiazole derivatives (target, Compound B) are likely more stable than oxazole (Compound C) or thiadiazole (Compound D) analogs in vivo due to reduced ring oxidation .

Biological Activity

2-{5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid (CAS No. 924868-87-1) is a bioactive small molecule belonging to the thiazole family, characterized by its trifluoromethyl group. This compound has garnered attention for its potential therapeutic applications due to its diverse biological activities, particularly in anti-inflammatory and anticancer contexts.

  • Molecular Formula : C₁₃H₁₀F₃NO₂S
  • Molecular Weight : 301.29 g/mol
  • CAS Number : 924868-87-1

Biological Activity Overview

The biological activity of 2-{5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid has been explored in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.

Anti-inflammatory Activity

Research indicates that compounds containing the thiazole moiety exhibit significant anti-inflammatory properties. For instance, studies have shown that related thiazole derivatives can inhibit key inflammatory mediators such as TNF-α and COX enzymes.

Table 1: Comparison of Anti-inflammatory Activities

CompoundIC₅₀ (μg/mL)Reference
2-{5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acidTBD
Diclofenac Sodium54.65
Other Thiazole DerivativesVarious (60.56 - 69.15)

In one study, the compound demonstrated an inhibition percentage of over 90% in edema models, suggesting potent anti-inflammatory effects comparable to established anti-inflammatory drugs like diclofenac .

Anticancer Activity

The trifluoromethyl group in the structure of this compound may enhance its potency against various cancer cell lines. Preliminary investigations have indicated that similar thiazole derivatives exhibit antiproliferative effects against lung and breast cancer cells.

Table 2: Anticancer Activity Data

Cell LineCompound Concentration (μM)% InhibitionReference
Lung CancerTBDTBD
Breast CancerTBDTBD

In vitro studies have shown that compounds with a similar structure can significantly inhibit cell growth and induce apoptosis in cancer cells, suggesting a promising therapeutic avenue for further exploration .

Case Studies

  • Case Study on Anti-inflammatory Effects :
    A study evaluated the anti-inflammatory potential of various thiazole derivatives including our compound of interest. The results indicated a strong correlation between the presence of the trifluoromethyl group and enhanced activity against COX enzymes, leading to reduced inflammation in animal models .
  • Case Study on Anticancer Efficacy :
    Another investigation focused on the antiproliferative effects of thiazole derivatives on cancer cell lines. The study found that compounds similar to 2-{5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid exhibited IC₅₀ values in the low micromolar range against breast and lung cancer cells, indicating significant therapeutic potential .

Q & A

Q. What are the standard synthetic routes for preparing 2-{5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid?

The compound is synthesized via refluxing precursors (e.g., aminothiazolones and substituted aldehydes) in acetic acid with sodium acetate as a catalyst. Post-reaction, the product is isolated by filtration, washed with solvents (acetic acid, water, ethanol), and recrystallized from DMF/acetic acid mixtures to ensure purity. This method is adapted from analogous thiazole-acetic acid derivatives .

Q. Which analytical techniques are critical for confirming the structure of this compound?

Key techniques include:

  • Elemental analysis for verifying C, H, N, S composition.
  • IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetic acid moiety and thiazole ring vibrations at ~1600 cm⁻¹) .
  • Thin-layer chromatography (TLC) to confirm purity and individuality .

Q. How is the compound’s stability assessed under experimental conditions?

Stability studies involve stress testing (e.g., thermal degradation, hydrolysis) followed by HPLC analysis to quantify degradation products. Mass balance calculations (sum of main compound and impurities) ensure no unaccounted degradation pathways exist .

Advanced Research Questions

Q. What strategies optimize the yield of 2-{5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid during synthesis?

Optimization includes:

  • Adjusting reflux time (3–5 hours, as per triazole-thioacetic acid syntheses) .
  • Modifying molar ratios of reactants (e.g., 1.1:1 aldehyde-to-aminothiazolone ratio) to drive reaction completion .
  • Exploring microwave-assisted synthesis (for related triazole derivatives) to reduce reaction time and improve efficiency .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from impurities or assay variability. Mitigation strategies include:

  • Re-evaluating purity via high-resolution chromatography (e.g., HPLC-MS) .
  • Standardizing bioactivity assays (e.g., MIC testing against reference microbial strains) .
  • Comparing structural analogs (e.g., methoxy-substituted phenyl derivatives) to identify substituent effects on activity .

Q. What methodologies elucidate the mechanism of antimicrobial action for this compound?

Advanced approaches include:

  • Molecular docking to predict binding affinity with microbial enzyme targets (e.g., fungal CYP51 or bacterial DHFR).
  • Metabolomic profiling to track disruptions in microbial metabolic pathways .
  • Resistance induction studies to identify target vulnerabilities .

Q. How can salt forms of the compound enhance pharmacological properties?

Salts (e.g., Na⁺, K⁺, or metal complexes) are synthesized by reacting the acetic acid moiety with hydroxides or sulfates. These modifications improve solubility and bioavailability, as demonstrated for related 1,2,4-triazole-thioacetic acid salts .

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